1-(Bromoacetyl)indoline chemical properties and structure
1-(Bromoacetyl)indoline chemical properties and structure
An In-depth Technical Guide to 1-(Bromoacetyl)indoline for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromoacetyl)indoline is a bifunctional reagent of significant interest in contemporary medicinal chemistry and chemical biology. It strategically combines the privileged indoline scaffold with a reactive α-haloamide electrophile, establishing it as a versatile building block for organic synthesis and a potent tool for the covalent modification of biological targets. This guide provides a comprehensive technical overview of 1-(Bromoacetyl)indoline, detailing its chemical structure, physicochemical properties, synthesis, and reactivity. We offer field-proven insights into its application in drug discovery, complete with detailed experimental protocols and mechanistic visualizations to empower researchers in leveraging this valuable molecule.
Introduction: The Strategic Value of the Indoline Scaffold
The indoline framework, a dihydro derivative of indole, is a cornerstone in the design of pharmacologically active agents.[1][2] Its non-planar, saturated heterocyclic ring imparts improved physicochemical properties compared to its aromatic indole counterpart, such as increased aqueous solubility, which is a critical parameter in drug development.[2] When the indoline nitrogen is functionalized with a bromoacetyl group, the resulting molecule, 1-(Bromoacetyl)indoline, becomes a highly valuable electrophilic probe and synthetic intermediate.[3][4] The bromoacetyl moiety serves as a reactive "warhead," capable of forming stable covalent bonds with nucleophilic residues in proteins, a strategy increasingly employed for developing targeted therapeutics with enhanced potency and prolonged duration of action.
This document serves as a technical primer, elucidating the fundamental chemistry of 1-(Bromoacetyl)indoline to facilitate its rational and effective application in research and development settings.
Structural Analysis and Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrNO | [3][4][5] |
| Molecular Weight | 240.10 g/mol | [3][4][6] |
| Appearance | Solid | [3][4][6] |
| CAS Number | 73392-01-5 | [6] |
| SMILES | O=C(CBr)N1CCc2ccccc21 | [3][4][5] |
| LogP (Predicted) | 2.1 | [5][6] |
| PSA | 20.3 Ų | [7] |
Structural Confirmation: The identity and purity of 1-(Bromoacetyl)indoline are typically confirmed using a suite of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the two diastereotopic methylene protons of the indoline ring, and the singlet for the bromoacetyl methylene protons. ¹³C NMR will display distinct peaks for the carbonyl carbon, the α-carbon bearing the bromine, and the carbons of the indoline core.
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Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1650-1680 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).
Synthesis and Mechanistic Insights
The most common and straightforward synthesis of 1-(Bromoacetyl)indoline involves the N-acylation of indoline with bromoacetyl bromide or a related bromoacetyl halide.
Experimental Protocol: Synthesis of 1-(Bromoacetyl)indoline
Materials:
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Indoline
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Bromoacetyl bromide
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Anhydrous Dichloromethane (DCM)
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Triethylamine (Et₃N) or Pyridine
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: Dissolve indoline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.
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Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes.
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Acylating Agent Addition: Add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C throughout the addition.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to yield pure 1-(Bromoacetyl)indoline.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Bromoacetyl bromide is highly moisture-sensitive and reacts violently with water to form bromoacetic acid, which would lead to undesired byproducts and lower yield.
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Low Temperature: The acylation reaction is exothermic. Performing the addition at 0 °C controls the reaction rate, minimizes the formation of impurities, and ensures safety.
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Use of a Base: Triethylamine acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting indoline.
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Bicarbonate Wash: The NaHCO₃ wash is crucial for neutralizing any remaining acidic species, including excess acylating agent and the triethylammonium bromide salt, facilitating their removal from the organic phase.
Caption: Mechanism of N-acylation for the synthesis of 1-(Bromoacetyl)indoline.
Reactivity and Applications in Drug Discovery
The utility of 1-(Bromoacetyl)indoline stems from the electrophilic character of the carbon atom alpha to both the carbonyl and the bromine. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.
Covalent Enzyme Inhibition
A primary application is the design of irreversible inhibitors. The bromoacetyl group can form a covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) within the active site of a target protein. This approach can lead to compounds with high potency and a durable pharmacodynamic effect.
Caption: General workflow for covalent protein modification via Sₙ2 reaction.
Expert Insight: The reactivity of the electrophilic warhead is a critical design parameter. While the bromoacetyl group is highly reactive, this can sometimes lead to off-target reactions. Medicinal chemists can modulate this reactivity by altering the electronic properties of the indoline ring or by switching the halogen (e.g., to a less reactive chloroacetyl group) to achieve an optimal balance between target engagement and selectivity.
Versatile Synthetic Intermediate
Beyond covalent inhibition, 1-(Bromoacetyl)indoline is a key starting material for building more complex molecular architectures. The bromide is an excellent leaving group, allowing for the introduction of diverse functionalities through substitution reactions.
Caption: Synthetic utility of 1-(Bromoacetyl)indoline as a versatile intermediate.
Safety and Handling
1-(Bromoacetyl)indoline and its precursors are hazardous chemicals that require careful handling.
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Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[7] Precursors like bromoacetyl bromide are severe corrosives and lachrymators.
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Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Keep away from heat, sparks, and open flames.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Conclusion
1-(Bromoacetyl)indoline is a strategically important molecule that bridges the gap between foundational organic synthesis and applied drug discovery. Its straightforward preparation, combined with the tunable reactivity of the bromoacetyl group and the favorable properties of the indoline scaffold, ensures its continued relevance. By understanding its chemical principles, researchers can effectively utilize this compound to construct novel molecular entities and probe biological systems, ultimately advancing the frontiers of science and medicine.
References
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PubChemLite. (n.d.). 1-(bromoacetyl)indoline (C10H10BrNO). Retrieved January 2, 2026, from [Link]
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ChemBK. (n.d.). 1-(2-bromoacetyl) indoline-2, 3-dione. Retrieved January 2, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. Retrieved January 2, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved January 2, 2026, from [Link]
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National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved January 2, 2026, from [Link]
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